molecular formula C10H9ClN2O B8705123 2-(chloromethyl)-6-methylquinazolin-4(3H)-one

2-(chloromethyl)-6-methylquinazolin-4(3H)-one

Cat. No. B8705123
M. Wt: 208.64 g/mol
InChI Key: NRKPGIIZLIVWTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(chloromethyl)-6-methylquinazolin-4(3H)-one is a useful research compound. Its molecular formula is C10H9ClN2O and its molecular weight is 208.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(chloromethyl)-6-methylquinazolin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(chloromethyl)-6-methylquinazolin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

IUPAC Name

2-(chloromethyl)-6-methyl-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O/c1-6-2-3-8-7(4-6)10(14)13-9(5-11)12-8/h2-4H,5H2,1H3,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRKPGIIZLIVWTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(NC2=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(chloromethyl)-6-methylquinazolin-4(3H)-one

Synthesis routes and methods

Procedure details

1. 91.4 g of methyl 2-amino-5-methylbenzoate and 23.4 ml of chloroacetonitrile are dissolved in 1.01 of absolute dioxan and the solution is cooled to 10° C. Subsequently, a weak stream of dry hydrogen chloride is introduced for 8 h. at 5° to 15° C. After 4 h., a further 23.4 ml of chloroacetonitrile are added thereto. The mixture is stirred at room temperature for a further 18 h. The suspension is subsequently evaporated in a vacuum. The crystalline residue is suspended with 2.51 of ice/water, adjusted to pH 8 to 9 with about 100 ml of 25% ammonia, stirred at 5° C. for 1 h. and then filtered. The crystals are washed with water and dried in a vacuum. There are obtained 114.1 g of 2-chloromethyl-6-methyl-3H-quinazolin-4-one of m.p. 263°-265° C.
Quantity
91.4 g
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reactant
Reaction Step One
Quantity
23.4 mL
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Reaction Step One
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0 (± 1) mol
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solvent
Reaction Step One
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0 (± 1) mol
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23.4 mL
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